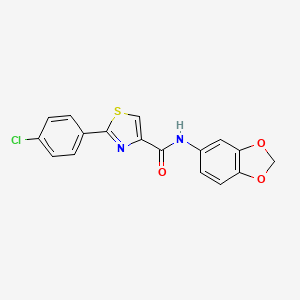
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylacetamides and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This mechanism is similar to that of methylphenidate, but this compound has been shown to have a longer duration of action and a more potent effect.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and improve cognitive function in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant. However, more research is needed to fully understand the physiological effects of this compound and its long-term impact on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide is its high potency and long duration of action, which makes it a useful tool for studying the dopamine and norepinephrine systems in the brain. However, its potential for abuse and lack of FDA approval for human use limit its use in clinical research.
Direcciones Futuras
1. Investigate the potential of 2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Develop safer and more effective formulations of this compound for clinical use.
3. Study the long-term effects of this compound on the brain and body.
4. Investigate the potential of this compound as a cognitive enhancer in healthy individuals.
5. Explore the potential of this compound as a treatment for substance use disorders, particularly opioid addiction.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. However, more research is needed to fully understand its long-term impact on the body and its potential as a treatment for other disorders.
Métodos De Síntesis
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide can be synthesized through a multi-step process starting from cyclopentadiene and 2,4,6-trimethylphenylacetonitrile. The final product is obtained through the reduction of the intermediate using lithium aluminum hydride. The purity and yield of this compound can be optimized by modifying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which could improve cognitive function and reduce symptoms of ADHD, depression, and anxiety. This compound has also been investigated for its potential as a treatment for opioid addiction and withdrawal.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11-8-12(2)16(13(3)9-11)17-15(18)10-14-6-4-5-7-14/h4,6,8-9,14H,5,7,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJPKNMGBCGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)


![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)